molecular formula C4H4ClF3O B14915198 4-Chloro-1,1,1-trifluorobutan-2-one

4-Chloro-1,1,1-trifluorobutan-2-one

Cat. No.: B14915198
M. Wt: 160.52 g/mol
InChI Key: STJNXTSYSFAUCC-UHFFFAOYSA-N
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Description

4-Chloro-1,1,1-trifluorobutan-2-one is an organic compound with the molecular formula C4H4ClF3O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1,1-trifluorobutan-2-one typically involves the halogenation of butanone derivatives. One common method includes the reaction of 1-chloro-4,4,4-trifluorobutan-2-one with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl vinyl ethers, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cycloaddition products .

Scientific Research Applications

4-Chloro-1,1,1-trifluorobutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,1,1-trifluorobutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C4H4ClF3O

Molecular Weight

160.52 g/mol

IUPAC Name

4-chloro-1,1,1-trifluorobutan-2-one

InChI

InChI=1S/C4H4ClF3O/c5-2-1-3(9)4(6,7)8/h1-2H2

InChI Key

STJNXTSYSFAUCC-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)C(F)(F)F

Origin of Product

United States

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